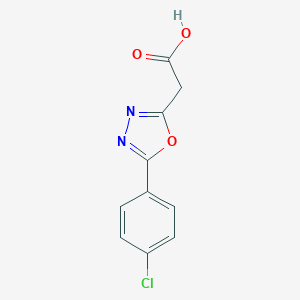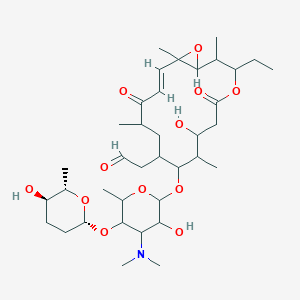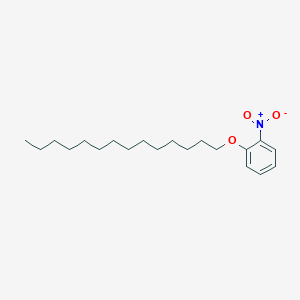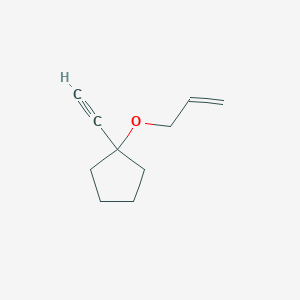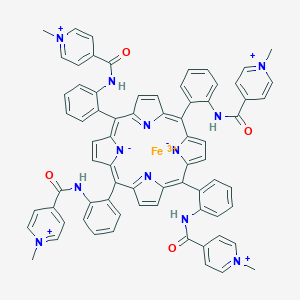
Fe(III)Pfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe(III)Pfp, also known as iron(III) protoporphyrin IX fluoride, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of heme, a molecule that plays a crucial role in the transport of oxygen in the bloodstream. Fe(III)Pfp has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of Fe(III)Pfp is not fully understood, but it is believed to involve the binding of the compound to heme proteins and the disruption of their function. Fe(III)Pfp has been found to inhibit the activity of certain heme proteins, including cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
Fe(III)Pfp has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. The compound has been shown to induce the expression of heme oxygenase-1, an enzyme that plays a crucial role in the breakdown of heme. Fe(III)Pfp has also been found to exhibit antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Fe(III)Pfp has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. It has also been extensively studied, and its properties and effects are well understood. However, Fe(III)Pfp also has some limitations. It is highly reactive and can interact with other compounds in the laboratory, making it difficult to control its effects. Additionally, the compound is expensive and may not be readily available in all laboratories.
Orientations Futures
There are several future directions for research on Fe(III)Pfp. One area of interest is the development of new catalysts based on the structure of heme proteins. Fe(III)Pfp has been shown to exhibit catalytic activity in certain reactions, and further research could lead to the development of new, more efficient catalysts. Another area of interest is the study of the effects of Fe(III)Pfp on the immune system. The compound has been found to modulate the immune response in certain contexts, and further research could lead to the development of new therapies for immune-related disorders. Finally, the use of Fe(III)Pfp in the development of new drugs and therapies is an area of ongoing research, and further studies could lead to the discovery of new treatments for a variety of diseases.
Méthodes De Synthèse
Fe(III)Pfp can be synthesized using a variety of methods, including the reaction of Fe(III)Pfp(III) chloride with protoporphyrin IX in the presence of fluoride ions. This reaction results in the formation of Fe(III)Pfp, which can be further purified using techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
Fe(III)Pfp has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Fe(III)Pfp is in the field of bioinorganic chemistry, where it has been used to study the structure and function of heme proteins. Fe(III)Pfp has also been used in the development of new catalysts for chemical reactions and as a model compound for the study of heme-based enzymes.
Propriétés
Numéro CAS |
124339-99-7 |
|---|---|
Formule moléculaire |
C72H56FeN12O4+5 |
Poids moléculaire |
1209.1 g/mol |
Nom IUPAC |
iron(3+);1-methyl-N-[2-[10,15,20-tris[2-[(1-methylpyridin-1-ium-4-carbonyl)amino]phenyl]porphyrin-22,24-diid-5-yl]phenyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2 |
Clé InChI |
HTCYKZBXDRNRSG-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
SMILES canonique |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
Synonymes |
Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin Fe(III)PFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






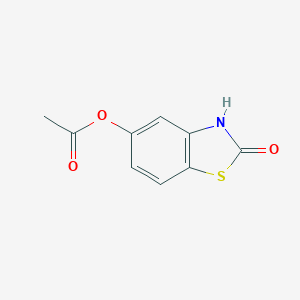
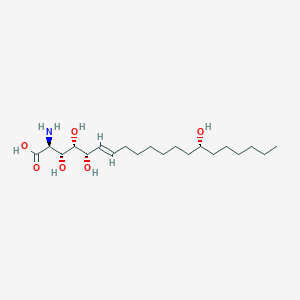
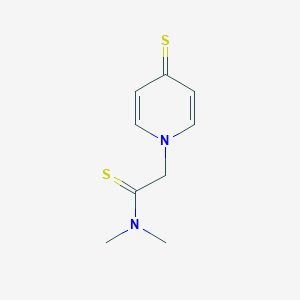
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
